N-Acetyl-S-(4-fluorophenyl)cysteine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12FNO3S |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
MMFMNCSNACXBFZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=C(C=C1)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Biochemical Pathways and Metabolic Formation of N Acetyl S 4 Fluorophenyl Cysteine
Enzymatic Cascade of the Mercapturic Acid Pathway
The biotransformation of a xenobiotic into N-Acetyl-S-(4-fluorophenyl)cysteine proceeds through a three-step enzymatic cascade that begins after an initial activation of the parent compound. tandfonline.com This pathway ensures the conversion of a reactive, often lipophilic, molecule into a stable, water-soluble N-acetylcysteine conjugate.
The first and committing step in the mercapturic acid pathway is the conjugation of the electrophilic xenobiotic with the tripeptide glutathione (B108866) (GSH). nih.govillinois.edu This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). youtube.com GSTs are abundant, particularly in the liver, and play a central role in protecting cells from toxic chemicals and the byproducts of oxidative stress. nih.govnih.gov
In the context of this compound formation, a metabolically activated fluorinated aromatic compound, which has become electrophilic, serves as the substrate for GSTs. The enzyme facilitates the nucleophilic attack of the sulfhydryl group of glutathione's cysteine residue on the electrophilic center of the fluorinated xenobiotic. This results in the formation of a glutathione S-conjugate, S-(4-fluorophenyl)glutathione. This initial conjugation reaction almost invariably leads to the detoxification of the reactive metabolite and renders it more water-soluble, marking it for subsequent processing and elimination. illinois.eduyoutube.com
Following its formation, the S-(4-fluorophenyl)glutathione conjugate undergoes sequential degradation by peptidases. tandfonline.comnih.gov The first cleavage is performed by γ-glutamyltransferase (GGT), an enzyme located on the outer surface of the plasma membrane. nih.govmdpi.com GGT removes the γ-glutamyl moiety from the glutathione conjugate, releasing cysteinylglycine (B43971) S-conjugate, in this case, S-(4-fluorophenyl)cysteinylglycine. nih.gov
This resulting dipeptide conjugate is then a substrate for various dipeptidases, which cleave the peptide bond between the cysteine and glycine (B1666218) residues. This step releases a glycine molecule and yields the cysteine S-conjugate, S-(4-fluorophenyl)cysteine. tandfonline.comnih.gov This cysteine conjugate is the penultimate metabolite in the pathway before the final acetylation step.
The final step in the biosynthesis of this compound is the N-acetylation of the cysteine S-conjugate's free amino group. researchgate.net This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase, which has been identified as N-acetyltransferase 8 (NAT8). nih.govnih.gov NAT8 is an enzyme primarily expressed in the liver and kidney and is associated with the endoplasmic reticulum. researchgate.netnih.gov
NAT8 utilizes acetyl-Coenzyme A (acetyl-CoA) as the acetyl group donor, transferring it to the amino group of S-(4-fluorophenyl)cysteine. This acetylation reaction forms the final mercapturic acid, this compound, a polar compound that is readily eliminated from the body via renal excretion. tandfonline.comresearchgate.net
Table 1: Enzymatic Steps in the Formation of this compound
| Step | Enzyme | Substrate(s) | Product | Cellular Location |
| 1 | Glutathione S-transferase (GST) | Activated 4-fluorophenyl xenobiotic + Glutathione | S-(4-fluorophenyl)glutathione | Cytosol / Microsomes |
| 2 | γ-Glutamyltransferase (GGT) | S-(4-fluorophenyl)glutathione | S-(4-fluorophenyl)cysteinylglycine + Glutamate (B1630785) | Cell Membrane |
| 3 | Dipeptidase | S-(4-fluorophenyl)cysteinylglycine | S-(4-fluorophenyl)cysteine + Glycine | Cell Membrane / Cytosol |
| 4 | Cysteine S-conjugate N-Acetyltransferase (NAT8) | S-(4-fluorophenyl)cysteine + Acetyl-CoA | This compound + CoA | Endoplasmic Reticulum |
Precursor Xenobiotics and Metabolic Origins of Fluorophenyl Mercapturates
The formation of mercapturic acids is contingent on the body's exposure to xenobiotics that are either inherently electrophilic or can be metabolically converted into electrophiles. The presence of a fluorine atom on an aromatic ring influences its metabolic fate. nih.govresearchgate.net
This compound originates from exposure to fluorinated aromatic compounds. The parent compound is typically an industrially or environmentally prevalent chemical, such as fluorobenzene (B45895) or other more complex molecules containing a 4-fluorophenyl moiety. The introduction of fluorine into aromatic rings is a common strategy in the development of pharmaceuticals and agrochemicals to increase metabolic stability and bioavailability. nih.govresearchgate.net Despite the strength of the carbon-fluorine bond, these compounds are not metabolically inert and can undergo biotransformation that leads to mercapturate formation. nih.govacs.org
Aromatic compounds, including fluorinated ones, are generally not sufficiently reactive to directly conjugate with glutathione. They must first undergo metabolic activation, a process typically mediated by Phase I enzymes, most notably the cytochrome P450 (CYP) monooxygenases. nih.govnih.gov These enzymes, located primarily in the liver, introduce or expose functional groups on the xenobiotic.
For a compound like fluorobenzene, CYP-mediated oxidation can lead to the formation of a reactive electrophilic intermediate, such as a 4-fluorobenzene-1,2-oxide (an arene oxide). This arene oxide is a potent electrophile and a key intermediate for detoxification. It is this activated precursor that can then be intercepted by the nucleophilic glutathione, initiating the mercapturic acid pathway. nih.gov While the strong electron-withdrawing nature of fluorine can deactivate the aromatic ring to some extent, oxidative metabolism can still occur, sometimes even leading to oxidative defluorination where the fluorine atom is displaced and a phenol-like metabolite is formed. nih.govnih.gov These subsequent reactive metabolites can also be conjugated with glutathione.
Biotransformation of Related S-Allyl Cysteine Compounds
The metabolism of S-allyl cysteine (SAC), a well-studied organosulfur compound found in aged garlic extract, serves as an excellent model for elucidating the probable metabolic pathways of this compound. researchgate.netnih.gov Research indicates that SAC is readily absorbed and undergoes several key biotransformation steps.
Upon oral administration, SAC demonstrates high bioavailability, suggesting efficient absorption from the gastrointestinal tract. nih.govresearchgate.netconsensus.app The primary metabolic pathway for SAC involves N-acetylation, a process catalyzed by acetyltransferase enzymes predominantly found in the liver and kidneys. researchgate.net This results in the formation of N-acetyl-S-allyl-L-cysteine (NAc-SAC), which is the principal metabolite of SAC. researchgate.netnih.gov
Further metabolism of NAc-SAC can occur, leading to the formation of its sulfoxide (B87167) derivative, N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS). researchgate.net The initial S-allyl-L-cysteine can also be oxidized to S-allyl-L-cysteine sulfoxide (SACS), also known as alliin. researchgate.netnih.gov Another identified metabolite is L-γ-glutamyl-S-allyl-L-cysteine. researchgate.net These metabolites are then primarily excreted in the urine. researchgate.netnih.gov
The biotransformation of S-allyl cysteine and its derivatives is a key area of research due to the various biological activities associated with these compounds. nih.govresearchgate.net The pharmacokinetic profiles of these sulfur-containing amino acids have been studied in various models, providing valuable insights into their absorption, distribution, metabolism, and excretion. nih.gov
Below is a data table summarizing the key metabolites identified in the biotransformation of S-allyl cysteine:
| Precursor Compound | Metabolite | Abbreviation |
| S-Allyl-L-cysteine | N-acetyl-S-allyl-L-cysteine | NAc-SAC |
| S-Allyl-L-cysteine | S-allyl-L-cysteine sulfoxide | SACS |
| N-acetyl-S-allyl-L-cysteine | N-acetyl-S-allyl-L-cysteine sulfoxide | NAc-SACS |
| S-Allyl-L-cysteine | L-γ-glutamyl-S-allyl-L-cysteine | GGSAC |
| S-Allyl-L-cysteine | N-acetyl-S-(2-carboxypropyl)-L-cysteine | NACPC |
A proposed metabolic pathway for organosulfur compounds like S-allyl cysteine in humans involves their N-acetylation in the liver and kidney, followed by excretion. researchgate.net The total excretion of these organosulfur compounds can be significant, indicating that this is a major route of elimination from the body. researchgate.net
The study of these pathways is crucial for understanding the bioavailability and potential effects of this class of compounds. The extensive renal reabsorption of SAC contributes to its long elimination half-life, a characteristic that may be shared by other related cysteine derivatives. researchgate.netconsensus.app
Mechanistic Research on N Acetyl S 4 Fluorophenyl Cysteine Metabolism
Elucidation of Enzyme-Substrate Interactions in Conjugation
The metabolism of N-Acetyl-S-(4-fluorophenyl)cysteine, a mercapturic acid, is intrinsically linked to the broader pathway of glutathione (B108866) S-transferase (GST) mediated detoxification. Initially, the parent xenobiotic, 4-fluorobenzene or a related electrophilic species, undergoes conjugation with glutathione. This reaction is the first step in the mercapturic acid pathway.
Following its formation, the glutathione conjugate is sequentially catabolized to the cysteine conjugate. The final step in this pathway is the N-acetylation of the S-(4-fluorophenyl)cysteine conjugate by N-acetyltransferases (NATs) to form this compound. The interaction between the cysteine conjugate and NATs is a critical determinant of the rate of mercapturate formation.
Research into the metabolism of other haloalkene-derived cysteine S-conjugates has shown that N-acetylation and N-deacetylation are competing processes that can be influenced by the substrate structure. nih.gov For instance, the rates of N-acetylation can vary significantly depending on the specific cysteine S-conjugate, indicating a degree of substrate specificity for the NAT enzymes. nih.gov In the context of this compound, the electronic properties of the fluorinated aromatic ring likely influence its recognition and binding by the active site of NATs.
Furthermore, the pyridoxal (B1214274) 5'-phosphate-containing enzyme, cysteine S-conjugate β-lyase, plays a significant role in the metabolism of cysteine conjugates. nih.gov This enzyme can divert the S-conjugate away from N-acetylation towards a bioactivation pathway, leading to the formation of a reactive thiol. The competition between N-acetylation and β-lyase-mediated cleavage is a crucial factor in determining the ultimate metabolic fate and potential toxicity of the parent compound. Studies on similar compounds have highlighted that the balance between these pathways can be influenced by the specific chemical structure of the S-conjugate. nih.gov
Investigating Stereoselectivity in Metabolic Transformations
Stereoselectivity is a fundamental aspect of drug metabolism, and the biotransformation of this compound is no exception. The chirality of the cysteine moiety within the molecule can significantly influence the rate and pathway of its metabolism. While this compound is derived from the naturally occurring L-cysteine, the potential for stereoisomers to be formed from racemic xenobiotics exists.
Enzymes involved in the mercapturic acid pathway often exhibit stereoselectivity. For example, glutathione S-transferases can show stereospecificity in the initial conjugation reaction. Subsequently, the enzymes responsible for processing the glutathione conjugate and the resulting cysteine conjugate can also display stereoselective preferences.
While direct studies on the stereoselectivity of this compound metabolism are not available, research on related compounds provides valuable insights. For instance, the metabolism of other cysteine conjugates has demonstrated that enzymes can preferentially act on one stereoisomer over another. This selectivity can affect the rates of N-acetylation and deacetylation, as well as the susceptibility to β-lyase-mediated cleavage. The three-dimensional structure of the enzyme's active site dictates this selectivity, favoring the binding of one enantiomer or diastereomer. nih.gov
Comparative Metabolism of S-Aryl Cysteine Conjugates across Species
The metabolic fate of xenobiotics can vary significantly between different species, and S-aryl cysteine conjugates are a clear example of this phenomenon. These interspecies differences are often attributable to variations in the expression levels and activities of the metabolizing enzymes.
Studies comparing the metabolism of cysteine conjugates in rats and humans have revealed both qualitative and quantitative differences. For instance, the balance between N-acetylation and N-deacetylation of mercapturic acids can differ, leading to variations in the urinary excretion profile of metabolites. nih.gov Research on the metabolism of a degradation product of sevoflurane (B116992) showed that while the metabolic pathway via glutathione S-conjugate formation and subsequent processing by β-lyase occurs in both rats and humans, the extent of metabolite formation can differ. nih.gov
In the case of this compound, it is plausible that such species differences exist. For example, the relative activities of N-acetyltransferases and cysteine S-conjugate β-lyase in the kidneys and liver can vary between species. nih.govnih.gov Such variations would impact the proportion of the S-(4-fluorophenyl)cysteine conjugate that is converted to the mercapturic acid versus being shunted into the β-lyase pathway. These differences are critical for the extrapolation of toxicological data from animal models to humans.
Below is an interactive data table summarizing the key enzymes involved in the metabolism of cysteine S-conjugates, which are relevant to the metabolism of this compound.
| Enzyme | Function | Substrate | Product | Metabolic Pathway |
| Glutathione S-Transferase (GST) | Conjugation with glutathione | Electrophilic precursor | Glutathione conjugate | Mercapturic Acid Pathway |
| γ-Glutamyltransferase | Removal of glutamate (B1630785) | Glutathione conjugate | Cysteinylglycine (B43971) conjugate | Mercapturic Acid Pathway |
| Dipeptidase | Cleavage of glycine (B1666218) | Cysteinylglycine conjugate | Cysteine conjugate | Mercapturic Acid Pathway |
| N-Acetyltransferase (NAT) | N-acetylation | S-(4-fluorophenyl)cysteine | This compound | Mercapturic Acid Pathway |
| N-Deacetylase | N-deacetylation | This compound | S-(4-fluorophenyl)cysteine | Reversible step |
| Cysteine S-conjugate β-lyase | β-elimination | S-(4-fluorophenyl)cysteine | Reactive thiol, pyruvate, ammonia | Bioactivation Pathway |
Advanced Analytical Methodologies for N Acetyl S 4 Fluorophenyl Cysteine Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of N-Acetyl-S-(4-fluorophenyl)cysteine, enabling its separation from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of mercapturic acids. For this compound, a reversed-phase HPLC setup would be the standard approach. This typically involves a C18 column, which separates compounds based on their hydrophobicity.
A gradient elution is often employed, starting with a high percentage of aqueous mobile phase (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This allows for the efficient elution of the polar compound from the column.
Detection can be achieved using a UV detector. Aromatic mercapturic acids like N-Acetyl-S-(phenyl)cysteine exhibit a UV maximum around 254 nm, and it is anticipated that this compound would have a similar absorption profile. caymanchem.com
For enhanced sensitivity and selectivity, especially in complex biological samples, derivatization with a fluorescent tag prior to HPLC analysis is a common strategy. Reagents like N-(1-pyrenyl)maleimide (NPM) react with the thiol group of the cysteine moiety to produce a highly fluorescent adduct, allowing for detection at very low concentrations. cdc.gov
A summary of typical HPLC conditions used for the analysis of the related compound S-phenylmercapturic acid (SPMA) is presented below. These conditions can be adapted for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at ~254 nm or Fluorescence (with derivatization) |
| Injection Volume | 10 - 20 µL |
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the definitive identification and quantification of mercapturic acids at trace levels. nih.govnih.gov This technique offers unparalleled sensitivity and selectivity, making it ideal for analyzing biological samples such as urine.
For this compound, an electrospray ionization (ESI) source would typically be used, operating in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the parent ion into characteristic product ions. For S-phenylmercapturic acid (SPMA), a common fragmentation pathway involves the loss of the N-acetylcysteine moiety. scielo.br A similar fragmentation pattern would be expected for this compound. The specific mass-to-charge ratios (m/z) would be shifted due to the presence of the fluorine atom.
The table below illustrates the expected m/z values for this compound in an LC-MS/MS analysis, based on the known fragmentation of SPMA.
| Ion | S-phenylmercapturic acid (SPMA) (m/z) | This compound (Expected m/z) |
| [M+H]⁺ | 240.07 | 258.06 |
| [M-H]⁻ | 238.06 | 256.05 |
| Product Ion (loss of pyroglutamic acid) | 109.1 | 127.1 (corresponding to 4-fluorothiophenol) |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, with appropriate derivatization to increase volatility and thermal stability, GC-MS can be a powerful tool.
A common derivatization strategy involves esterification of the carboxylic acid group (e.g., with diazomethane (B1218177) or a silylating agent like BSTFA) and acylation of the amine group. This process creates a more volatile derivative that can be readily analyzed by GC.
While less common than LC-MS for mercapturic acids, GC-MS can offer high chromatographic resolution. The mass spectra obtained from GC-MS provide valuable structural information, complementing data from other techniques. For urine samples, GC-MS analysis of N-acetyl-L-cysteine has been employed for quantitative analysis after derivatization. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of a compound. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in this compound.
¹H NMR: The proton NMR spectrum would show characteristic signals for the acetyl group (a singlet around 2 ppm), the protons of the cysteine backbone, and the aromatic protons of the 4-fluorophenyl ring. The coupling patterns of the aromatic protons would confirm the para-substitution pattern.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons (in the acetyl and carboxylic acid groups), the carbons of the cysteine moiety, and the carbons of the fluorinated aromatic ring. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.
¹⁹F NMR: Fluorine NMR would provide a direct and sensitive way to confirm the presence and chemical environment of the fluorine atom. A single resonance would be expected for the 4-fluoro substituent.
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the various functional groups.
The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (Amide) | 3300-3100 |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Carboxylic acid) | 1725-1700 |
| C=O stretch (Amide I) | 1680-1630 |
| N-H bend (Amide II) | 1550-1510 |
| C-F stretch | 1250-1000 |
The presence of these characteristic peaks in the IR spectrum would provide strong evidence for the structure of this compound.
Chiral Analytical Approaches for Enantiomeric Resolution
The stereoselective analysis of this compound is paramount in fields such as toxicology and metabolic research, as the biological activities and metabolic pathways of its enantiomers can differ significantly. The development of robust analytical methods to resolve and quantify these enantiomers is therefore a critical undertaking. The primary techniques employed for this purpose are chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis, often involving derivatization to enhance separation and detection.
Chiral HPLC, particularly utilizing chiral stationary phases (CSPs), stands as a cornerstone for the enantiomeric resolution of this compound and related compounds. Polysaccharide-based and Pirkle-type CSPs have demonstrated considerable success. For instance, the (R,R)-Whelk-O 1 stationary phase has been effectively used for the baseline enantioseparation of derivatized cysteine enantiomers. nih.gov The mechanism of separation on such phases often involves a combination of π-π stacking interactions, hydrogen bonding, and dipole-dipole stacking between the analyte and the chiral selector on the stationary phase. unige.ch The choice of mobile phase, including organic modifiers and additives, is crucial for optimizing this separation.
Another powerful technique for chiral separations is capillary electrophoresis (CE). CE offers high efficiency, with theoretical plate numbers reaching several hundred thousand, enabling the resolution of enantiomers in very short analysis times. nih.gov For the analysis of N-acetylcysteine enantiomers, derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a chiral thiol can form diastereomers that are then separable by CE. nih.govresearchgate.net This approach allows for the detection of minute amounts of one enantiomer in the presence of a large excess of the other. nih.gov
Derivatization is a common strategy in the chiral analysis of amino acid derivatives to improve chromatographic behavior and detection sensitivity. Reagents such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) are used to label the analyte, which can then be resolved on a chiral column and detected with high sensitivity using methods like mass spectrometry. nih.govunige.ch This derivatization not only aids in chiral recognition but also ensures the stability of the analyte during analysis. unige.ch
The table below presents representative data from a chiral HPLC method developed for the enantiomeric resolution of a derivatized cysteine compound, illustrating the typical performance of such analytical techniques.
| Parameter | Value |
| Chiral Stationary Phase | (R,R)-Whelk-O 1 |
| Mobile Phase | CH₃OH-H₂O 90:10 (v/v) with 15 mM ammonium (B1175870) formate |
| Flow Rate | 0.5 mL/min |
| Detection | Negative ESI-MS in SRM mode |
| Enantiomer 1 Retention Time | < 3 min |
| Enantiomer 2 Retention Time | < 3 min |
| Resolution | Baseline separation achieved |
| This data is representative of a method for cysteine enantiomers and is illustrative of the approaches used for similar compounds like this compound. nih.gov |
Further advancements in chiral analytical methodologies, including the development of novel chlorinated chiral stationary phases for supercritical fluid chromatography (SFC), continue to expand the toolkit for resolving challenging enantiomeric pairs. nih.gov These sophisticated analytical approaches are indispensable for accurately assessing the enantiomeric composition of this compound, thereby providing crucial insights into its stereoselective metabolism and disposition.
N Acetyl S 4 Fluorophenyl Cysteine As a Biomarker of Exposure
Principles of Mercapturic Acid Biomarker Utilization
Mercapturic acids, or N-acetyl-L-cysteine S-conjugates (MAs), are the final products of a major detoxification pathway for a wide range of electrophilic chemicals and their reactive metabolites. nih.gov The utility of these molecules as biomarkers of exposure is founded on a well-understood metabolic process:
Glutathione (B108866) Conjugation: The pathway begins when an electrophilic compound, such as a metabolite of fluorobenzene (B45895), reacts with the endogenous antioxidant glutathione (GSH). This reaction, often catalyzed by glutathione S-transferase (GST) enzymes, forms a glutathione S-conjugate. This initial step neutralizes the reactive nature of the xenobiotic. nih.gov
Enzymatic Cleavage: The newly formed glutathione conjugate undergoes sequential enzymatic cleavage. First, a γ-glutamyltransferase removes the glutamate (B1630785) residue, followed by a dipeptidase that cleaves the glycine (B1666218) moiety. This leaves a cysteine-S-conjugate. umn.edu
N-Acetylation: In the final step, the cysteine-S-conjugate is N-acetylated by the enzyme N-acetyltransferase, forming the corresponding N-acetyl-L-cysteine S-conjugate, or mercapturic acid. umn.edu This product is water-soluble and readily excreted in the urine. nih.gov
The measurement of a specific mercapturic acid like N-Acetyl-S-(4-fluorophenyl)cysteine in urine is advantageous because it provides an integrated measure of the absorbed dose of the parent compound. Since most mercapturic acids are excreted with relatively short half-lives, their levels reflect recent exposure, which is particularly useful for monitoring occupational settings. nih.govresearchgate.net The linear dose-dependency observed for many compounds between exposure levels and mercapturic acid excretion reinforces their value as quantitative biomarkers. nih.gov
Application in Monitoring Occupational and Environmental Exposures to Fluorinated Xenobiotics
This compound is a specific urinary biomarker for exposure to fluorobenzene, a xenobiotic used as a solvent and in the production of other chemicals. While direct studies on this compound are not extensively published, the principle is well-established from studies of similar halogenated compounds. For instance, N-acetyl-S-(dichlorophenyl)cysteines have been successfully used as biomarkers to monitor occupational exposure to 1,2-dichlorobenzene. nih.gov In those studies, a clear correlation was found between the inhaled amount of the parent compound and the urinary concentration of the corresponding mercapturic acids. nih.gov
The metabolic pathway for fluorobenzene is expected to proceed via the formation of a reactive epoxide, fluorobenzene-2,3-oxide, or another electrophilic intermediate. This intermediate is then detoxified through the mercapturic acid pathway, leading to the urinary excretion of this compound. Therefore, its presence and concentration in urine can be used to:
Assess workplace exposure in industrial settings where fluorobenzene is used.
Monitor environmental exposure in populations living near industrial sites.
Evaluate the effectiveness of personal protective equipment and engineering controls in reducing exposure. nih.gov
The specificity of the biomarker ensures that the measurement is directly linked to exposure to the parent fluorinated compound, distinguishing it from other sources of exposure.
Quantitative Analysis for Exposure Assessment
The accurate quantification of this compound in biological matrices, primarily urine, is essential for its use in exposure assessment. The method of choice for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. umn.edunih.govnih.gov
A typical analytical workflow involves:
Sample Preparation: Urine samples are often pre-treated to remove interfering substances. This may involve a simple dilution or a more complex solid-phase extraction (SPE) step. nih.gov The use of an isotope-labeled internal standard, such as a deuterated version of this compound, is crucial to correct for any analyte loss during sample preparation and to account for matrix effects during analysis. nih.govnih.gov
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A C18 reversed-phase column is commonly used to separate the target analyte from other urinary components. rsc.orgresearchgate.net
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides a high degree of certainty in identification and quantification. rsc.orgfrontiersin.org For N-acetyl-cysteine conjugates, the instrument is often operated in positive or negative electrospray ionization (ESI) mode. umn.edursc.org
The table below illustrates typical parameters for an LC-MS/MS method for a related mercapturic acid, which would be analogous for this compound analysis.
| Parameter | Typical Value / Method | Source |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Sample Matrix | Human Urine | nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation | nih.govresearchgate.net |
| Internal Standard | Isotope-labeled analogue (e.g., d3-N-acetylcysteine) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | rsc.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.orgfrontiersin.org |
| Limit of Quantification (LOQ) | Typically in the low ng/mL or µg/L range | nih.govresearchgate.net |
This type of validated method allows for the reliable measurement of this compound at levels relevant to both occupational and environmental exposures.
Development of Biomarker Panels for Complex Exposures
In real-world scenarios, individuals are often exposed to a mixture of chemicals rather than a single agent. This is common in certain occupations (e.g., chemical manufacturing, firefighting) and through environmental sources like tobacco smoke. umn.edu To address this complexity, researchers are increasingly developing biomarker panels that can simultaneously measure multiple mercapturic acids.
This compound can be included in such a panel alongside other mercapturic acids that are biomarkers for different exposures. For example, a panel might include biomarkers for benzene (B151609), toluene, acrolein, and other volatile organic compounds. umn.edu The use of LC-MS/MS is particularly well-suited for this approach, as it can be configured to detect dozens of different analytes in a single analytical run.
The advantages of using a biomarker panel include:
Comprehensive Exposure Profile: It provides a broader, more realistic picture of an individual's total chemical exposure.
Efficiency: Analyzing for multiple biomarkers at once is more time- and cost-effective than running separate tests.
Identification of Co-exposures: It can reveal simultaneous exposures to multiple toxicants, which may have synergistic effects.
The development of these panels is a key advancement in biomonitoring, moving from a single-chemical approach to a more holistic assessment of exposure, with this compound serving as a crucial component for tracking exposure to specific fluorinated compounds.
Environmental Fate and Biodegradation Research of S Aryl N Acetylcysteine Conjugates
Environmental Occurrence as Xenobiotic Transformation Products
S-aryl N-acetylcysteine conjugates, commonly known as mercapturic acids, are not typically released directly into the environment. Instead, they are the final products of the mercapturic acid pathway, a critical phase II biotransformation route for detoxifying a wide range of electrophilic xenobiotics. nih.gov This pathway involves the enzymatic conjugation of the xenobiotic with glutathione (B108866), followed by a series of enzymatic steps that ultimately lead to the formation of a water-soluble N-acetylcysteine conjugate that can be excreted. nih.govnih.gov
The presence of mercapturic acids in environmental matrices is, therefore, indicative of the biotransformation of precursor xenobiotic compounds by organisms. For instance, N-Acetyl-S-(4-fluorophenyl)cysteine would be the expected metabolic product of exposure to electrophilic 4-fluorophenyl compounds. The detection of various mercapturic acids in human urine is a well-established method for biomonitoring exposure to industrial and environmental chemicals. nih.govacs.org
Abiotic and Biotic Degradation Pathways in Environmental Matrices
The degradation of this compound in the environment is expected to be influenced by the remarkable stability of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. nih.govdtic.mil This inherent stability often renders fluorinated compounds recalcitrant to both abiotic and biotic degradation. mdpi.comscinito.ai
Abiotic degradation processes, such as hydrolysis or photolysis, may play a role in the transformation of this compound. For instance, N-acetylcysteine itself can undergo hydrolysis in aqueous solutions. wikipedia.org However, the cleavage of the C-F bond typically requires significant energy input and is unlikely to occur under normal environmental conditions without biological catalysis.
Biotic degradation by microorganisms is considered the primary mechanism for the breakdown of such compounds in the environment. chemijournal.com The degradation of S-aryl N-acetylcysteine conjugates would likely proceed through the cleavage of the amide bond to release acetate (B1210297) and the S-aryl-cysteine, or through the cleavage of the carbon-sulfur bond. The subsequent degradation of the fluorinated aromatic ring is the most challenging step. Research on the biodegradation of mercaptocarboxylic acids has shown that these compounds can be biodegradable, although the presence of a mercapto group can sometimes be detrimental to the process compared to a hydroxyl group. nih.govnih.gov
Studies on the anaerobic degradation of monofluorobenzoates, which share the fluorinated aromatic moiety, provide insights into the potential fate of this compound under different environmental conditions.
Table 1: Anaerobic Biodegradation of Monofluorobenzoate Isomers
As the table indicates, the degradation of fluorinated aromatic compounds is highly dependent on the specific isomer and the prevailing redox conditions. researchwithrutgers.com The successful degradation under denitrifying conditions involved the stoichiometric release of fluoride, demonstrating the complete cleavage of the C-F bond. researchwithrutgers.com
Research on Microbial Contributions to Environmental Fate
The microbial degradation of fluorinated xenobiotics is a topic of intense research, as microorganisms possess diverse metabolic capabilities to transform or even mineralize these persistent compounds. nih.govmdpi.com While specific microbes capable of degrading this compound have not been identified, studies on related compounds offer valuable clues.
Both bacteria and fungi have been shown to degrade a variety of organofluorine compounds. mdpi.comdntb.gov.ua Fungi, such as Cunninghamella elegans, are known to metabolize a wide range of xenobiotics, including fluorinated pharmaceuticals, often through the action of cytochrome P450 monooxygenases. dntb.gov.uanih.gov These enzymatic systems can initiate the degradation process by hydroxylating the aromatic ring, which can facilitate subsequent ring cleavage and defluorination.
Bacteria, owing to their metabolic diversity, are also key players in the environmental fate of fluorinated compounds. mdpi.com Aerobic degradation of 4-fluoroaniline (B128567) and 2,4-difluoroaniline (B146603) has been demonstrated in sequencing batch reactors, with the composition of the microbial consortium influencing the degradation efficiency. nih.gov Research on the anaerobic degradation of fluorobenzoates led to the isolation of denitrifying bacteria closely related to Pseudomonas stutzeri that could utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) as growth substrates. researchwithrutgers.com
The N-acetylcysteine (NAC) moiety itself can influence microbial activity. Studies have shown that NAC can inhibit the growth of some bacteria and affect biofilm formation, which could have implications for the bioavailability and degradation of its conjugates in the environment. nih.gov Conversely, NAC is also readily metabolized by some intestinal microorganisms. nih.gov
Table 2: Examples of Microorganisms Involved in the Degradation of Related Fluorinated Aromatic Compounds
Future Research Directions in N Acetyl S 4 Fluorophenyl Cysteine Studies
Integrated Systems Biology Approaches to Metabolism and Detoxification
Systems biology, which seeks to understand complex biological systems by studying the interactions between their components, offers a powerful framework for elucidating the metabolism and detoxification of N-Acetyl-S-(4-fluorophenyl)cysteine. digitallifenorway.orgucsd.edu By integrating various "omics" data, researchers can construct comprehensive models of the metabolic networks that process this compound.
Future research will likely focus on creating genome-scale metabolic models (GEMs) to simulate and predict the metabolic fate of this compound. nih.gov These models can incorporate genomic, transcriptomic, proteomic, and metabolomic data to provide a holistic view of the cellular processes involved. nih.govthe-scientist.com For instance, mapping gene expression data onto metabolic reconstructions can help identify tissue-specific pathways for the biotransformation of xenobiotics. nih.gov
A key aspect of this will be the analysis of the "mercapturomic" profile, which encompasses the full spectrum of mercapturic acids and their precursors in a biological system. nih.govtandfonline.com High-throughput metabolomics can reveal changes in the mercapturome in response to exposure to the parent compound of this compound, shedding light on the detoxification pathways and potential biomarkers of exposure. the-scientist.com This systemic approach allows for the identification of not just the primary metabolic route but also alternative or previously unknown pathways. digitallifenorway.org
Computational Chemistry and Molecular Modeling for Predictive Studies
Computational chemistry and molecular modeling are indispensable tools for predicting the interactions of this compound and its precursors with key metabolic enzymes. researchgate.net These in silico methods can accelerate the discovery process and provide detailed mechanistic insights that are often difficult to obtain through experimental approaches alone. researchgate.net
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of enzymes involved in the mercapturic acid pathway, such as glutathione (B108866) S-transferases (GSTs) and N-acetyltransferases (NATs). nih.govd-nb.inforesearchgate.netyoutube.com For example, MD simulations have been used to investigate the induced-fit mechanism of human glutathione transferase P1-1 upon glutathione binding and to model the structure of N-acetyltransferase 2 (NAT2) with its cofactor, acetyl coenzyme A. nih.govjst.go.jpnih.gov Such simulations can predict the binding affinity and orientation of substrates like the S-conjugate precursor of this compound within the active sites of these enzymes. mdpi.com
Homology modeling can be used to generate three-dimensional structures of relevant enzymes, such as human arylamine N-acetyltransferases, when experimental structures are unavailable. researchgate.net These models, in turn, can be used for virtual screening of compound libraries to identify potential substrates or inhibitors. By combining these computational approaches, researchers can predict the metabolic fate of fluorinated aromatic compounds and prioritize experimental validation, thereby streamlining the investigation of this compound metabolism.
Discovery of Novel Enzymes and Pathways Involved in S-Conjugate Processing
The mercapturic acid pathway is a well-established route for the detoxification of electrophilic compounds, involving a sequence of enzymatic reactions. nih.govtandfonline.comresearchgate.net This pathway includes the initial conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs), followed by the sequential action of γ-glutamyltransferases and dipeptidases to form the cysteine S-conjugate. nih.govtandfonline.com The final step is the N-acetylation of the cysteine S-conjugate by cysteine S-conjugate N-acetyltransferase, an enzyme identified as NAT8, to form the mercapturic acid. nih.gov
Despite our understanding of this core pathway, future research is expected to uncover novel enzymes and alternative metabolic routes for the processing of S-conjugates like the precursor to this compound. Structure-guided functional prediction, which uses the three-dimensional structure of an enzyme to predict its function, is a powerful approach for identifying new biocatalysts. nih.govresearchgate.net This strategy, combined with genomics and metabolomics, has been successful in discovering new metabolic pathways. nih.govresearchgate.netnih.gov
Recent discoveries, such as the identification of multidomain enzymes capable of catalyzing distinct reactions on a single substrate, suggest that the enzymatic machinery for xenobiotic metabolism may be more complex than previously thought. news-medical.net For example, some enzymes in the mercapturic acid pathway are considered "moonlighting proteins," meaning they have other biochemical functions in addition to their catalytic roles. nih.govtandfonline.comresearchgate.net Further investigation into the proteome of tissues involved in detoxification, such as the liver and kidneys, may reveal new enzymes with activity towards S-conjugates, potentially leading to the identification of alternative pathways for the metabolism of this compound.
Development of Advanced Analytical Platforms for Comprehensive Mercapturomics
Advancements in analytical chemistry are crucial for the comprehensive analysis of mercapturic acids. The development of high-throughput and highly sensitive analytical platforms is essential for detailed mercapturomics studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of mercapturic acids in biological fluids like urine. nih.govnih.govnih.govui.ac.id Modern techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) offer high resolution and mass accuracy, enabling the detection and identification of a wide range of metabolites. nih.govchemrxiv.org
A significant challenge in mercapturomics is the annotation and identification of unknown mercapturic acids. acs.org To address this, integrated library-guided analysis (ILGA) workflows have been developed. nih.govchemrxiv.orgnih.gov These workflows use curated libraries of known and predicted mercapturic acid structures to improve the annotation of compounds detected in untargeted metabolomics experiments. nih.govchemrxiv.org Future developments in this area will likely involve the expansion of these spectral libraries and the use of advanced bioinformatics tools for data processing and interpretation. biointron.comresearchgate.netmestrelab.com Furthermore, the application of various ionization techniques and mass spectrometry platforms will enhance the structural elucidation of novel mercapturic acids, providing a more complete picture of the metabolic fate of compounds like this compound. acs.orgresearchgate.netnih.govumich.edu
Q & A
Q. What synthetic methodologies are validated for producing N-Acetyl-S-(4-fluorophenyl)cysteine and its analogs?
this compound is synthesized via a one-step reaction between N-acetyl-L-cysteine (NAC) and 4-fluorophenyl isocyanate in tetrahydrofuran (THF) under basic conditions. The reaction proceeds at room temperature with a molar ratio of 1:1.1 (NAC:isocyanate). Post-reaction, the mixture is filtered, washed with ethyl acetate to remove organic byproducts, acidified to pH ~1, and purified via flash column chromatography (silica gel, EtOAc/hexane gradient). Yields typically range from 50% to 80%, with purity confirmed by NMR, IR, and mass spectrometry .
Q. What standardized cytotoxicity assays are used to evaluate its anticancer activity?
The MTT assay is employed to measure cytotoxicity across melanoma (UACC-62, SK-MEL-2), ovarian (OVCAR-3), and colon (GC3/c1) cancer cell lines. Cells are seeded in 96-well plates, treated with compound dilutions for 6 days, and incubated with MTT reagent. Absorbance is measured at 570 nm to determine IC50 values. Positive controls (e.g., dacarbazine) and normal kidney cells (CV-1) are included to assess selectivity. Triplicate experiments ensure statistical validity, with data reported as mean ± SD .
Q. How does protein binding influence its pharmacological profile?
Protein binding is quantified via equilibrium dialysis using human serum albumin. This compound exhibits ~84% binding, significantly lower than sulfonamide-based drugs (>99%). Reduced binding minimizes off-target toxicity (e.g., hemolytic anemia) and enhances bioavailability. Binding is inversely correlated with solubility in aqueous buffers (e.g., 26 mg/mL at pH 7.4), facilitating intracellular uptake .
Q. Which structural features are critical for its anticancer activity?
- Para-substitution : Derivatives with para-halogen (F, Cl) or small substituents show superior activity (e.g., IC50 = 0.03 µM in UACC-62 vs. 14.7 µM for dacarbazine).
- Thiocarbamate linkage : Direct conjugation of the aromatic ring to the thiocarbamate group via p-π conjugation is essential; inserting spacers (e.g., methylene) abolishes activity.
- Acetylated cysteine : The N-acetyl group reduces metabolic degradation and improves solubility .
Advanced Research Questions
Q. How can contradictions in structure-activity relationships (SAR) be resolved?
While para-substituted analogs show the highest potency, ortho-substituted derivatives (e.g., o-fluoro) paradoxically retain activity in some melanoma models. This suggests steric effects (substituent size) dominate over electronic factors. Computational docking and comparative IC50 profiling across analogs with varied substituents (e.g., electron-withdrawing nitro vs. electron-donating methoxy) can clarify these discrepancies .
Q. Does apoptosis induction occur independently of cell cycle arrest?
Flow cytometry using propidium iodide staining in UACC-62 cells treated with this compound reveals a 3.5-fold increase in apoptotic cells (sub-G1 population) without G1/S or G2/M arrest. Caspase-3/7 activation assays and Annexin V staining further confirm apoptosis as the primary mechanism, distinct from microtubule-targeting agents (e.g., taxanes) .
Q. How do solubility and protein binding trade-offs impact therapeutic efficacy?
High aqueous solubility (26 mg/mL) ensures rapid dissolution in physiological buffers, while moderate protein binding (84%) balances prolonged circulation and tissue penetration. In contrast, analogs with >90% binding (e.g., sulfonamides) exhibit poor tumor accumulation. Pharmacokinetic modeling (e.g., compartmental analysis) can optimize dosing regimens to maximize tumor exposure .
Q. What challenges arise when translating in vitro potency to in vivo models?
Despite low nM IC50 values in vitro, bioavailability in murine melanoma xenografts may be limited by rapid renal clearance. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
